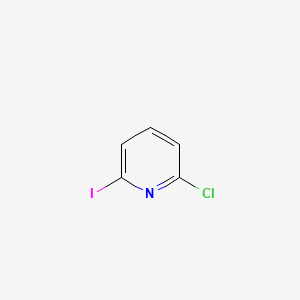

2-Chloro-6-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAOLINSZGYDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596605 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-66-0 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Properties and Characteristics

An In-Depth Technical Guide to 2-Chloro-6-iodopyridine: A Cornerstone for Advanced Organic Synthesis

As a versatile heterocyclic building block, this compound has emerged as an indispensable tool for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the distinct halogen substituents on the pyridine ring, allow for a high degree of control in complex molecular construction. This guide provides a comprehensive overview of its properties, reactivity, and applications, with a focus on the underlying principles that govern its synthetic utility.

This compound is a solid at room temperature, characterized by the presence of two different halogen atoms at the ortho-positions relative to the nitrogen atom.[1] This substitution pattern is the key to its synthetic value.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 258506-66-0 | [1] |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 255 °C | [1] |

| Density | 2.052 g/cm³ | [1] |

| Appearance | Solid | |

| SMILES String | Clc1cccc(I)n1 | |

| InChI Key | LSAOLINSZGYDOV-UHFFFAOYSA-N |

Synthesis and Availability

While detailed synthetic routes for this compound are not extensively published in academic literature, its precursor, 2-chloropyridine, can be synthesized through methods such as the direct chlorination of pyridine or the treatment of pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride.[2][3][4] However, this compound is readily available from numerous chemical suppliers, making direct purchase the most common and efficient route for its acquisition in a research setting.[1][5] The focus, therefore, lies not on its own synthesis, but on its application as a starting material for more complex molecules.

The Principle of Regioselective Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6][7]

This reactivity hierarchy (I > Cl) is the cornerstone of its utility, enabling a programmed, sequential functionalization of the pyridine ring.[6][7] One can selectively perform a reaction at the C6-iodo position under mild conditions, leaving the C2-chloro position intact for a subsequent, different transformation under more forcing conditions.

Caption: Sequential functionalization workflow for this compound.

Key Synthetic Transformations

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound is a premier starting point for creating diverse libraries of substituted pyridines.[6][8][9] The most common and powerful transformations are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[10][11] It is frequently the first reaction performed on this compound to install an aryl or heteroaryl substituent at the C6 position.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq.).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Catalyst: Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. Other catalysts, including those with more electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups), can be used to improve efficiency, especially for challenging substrates.[12]

-

Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.[10]

-

Solvent: A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[13][14] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a final target molecule.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

-

Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Dissolve the solids in a degassed solvent such as THF or DMF. Add a degassed amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.

-

Dual Catalysis: The reaction classically involves two catalytic cycles.[14] The palladium cycle is similar to other cross-couplings, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

-

Base: The amine base is critical for neutralizing the HX acid formed during the reaction and for facilitating the formation of the copper acetylide.[13]

-

Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reaction's efficiency and, in di- or tri-halogenated systems, can even control regioselectivity.[15][16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

After functionalizing the C6 position, the remaining C2-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of amines.[17][18] This reaction is essential for installing amine functionalities common in pharmaceuticals.

-

Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor for completion.

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography or crystallization.

-

Ligand: The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, its activation requires a highly active catalyst.[10] Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[12]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.[17]

-

Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive, making the exclusion of air and moisture critical for successful and reproducible results.

Applications in Drug Discovery and Development

The 2,6-disubstituted pyridine motif synthesized from this compound is a key structural element in numerous biologically active compounds.[9] The ability to precisely and differentially install various functional groups allows for the fine-tuning of a molecule's properties, such as its solubility, metabolic stability, and target-binding affinity.[9]

-

Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature a substituted heterocyclic core to interact with the ATP-binding pocket of the target kinase. The versatile substitution pattern achievable from this compound makes it an ideal platform for developing potent and selective inhibitors.[6]

-

Agrochemicals: The pyridine ring is also prevalent in agrochemicals. This building block can be used to construct novel pesticides and fungicides with enhanced efficacy.[8]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where its predictable reactivity ensures high yields and purity in key bond-forming steps.[8][19]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

-

Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1][20] It may cause skin and eye irritation.[21][22]

-

GHS Pictogram: GHS07 (Exclamation Mark).[20]

-

Hazard Statement: H302 - Harmful if swallowed.[20]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[21][23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

This compound CAS#: 258506-66-0. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

-

2-Bromo-6-chloro-3-iodo-pyridine. (n.d.). Cochemical. Retrieved January 12, 2026, from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 12, 2026, from [Link]

-

2-Chloro-6-iodo-pyridine AldrichCPR. (n.d.). Sigma-Aldrich (Chinese). Retrieved January 12, 2026, from [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Retrieved January 12, 2026, from [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved January 12, 2026, from [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

PREPARATION OF 2-CHLOROPYRIDINE. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Chloro-6-methoxy-pyridine. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

2-Chloropyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Suzuki reaction example. (2020, September 8). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chempanda.com [chempanda.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. snu.elsevierpure.com [snu.elsevierpure.com]

- 16. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Chloro-6-iodo-pyridine AldrichCPR 258506-66-0 [sigmaaldrich.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-6-iodopyridine: A Versatile Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-6-iodopyridine in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the enduring value of this heterocyclic motif. Within the vast arsenal of pyridine-based building blocks, this compound has emerged as a particularly strategic intermediate. Its unique dissymmetrical halogenation pattern, featuring a chlorine and an iodine atom at the 2 and 6 positions, respectively, offers a remarkable degree of synthetic flexibility. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the construction of complex molecular architectures.

The differential reactivity of the carbon-halogen bonds in this compound is the key to its utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This disparity allows for selective, sequential functionalization of the pyridine ring, enabling the precise and controlled introduction of various substituents. This regioselectivity is paramount in the synthesis of highly functionalized, unsymmetrical pyridine derivatives, which are often challenging to access through other synthetic routes. This guide will delve into the practical aspects of harnessing this differential reactivity, providing insights into reaction mechanisms and detailed experimental protocols.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective utilization in the laboratory. This section outlines the key physicochemical and predicted spectroscopic characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| CAS Number | 258506-66-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 42-43 °C | [2] |

| Boiling Point | 255 °C | [2] |

| Density | 2.052 g/cm³ | [2] |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit a simple, yet informative, pattern characteristic of a 1,2,3-trisubstituted benzene ring analogue. Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The protons will likely appear as a triplet and two doublets, with coupling constants indicative of their ortho and meta relationships. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the nitrogen atom in the pyridine ring, will influence the chemical shifts, generally pushing the signals downfield.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. Two of these signals, corresponding to the carbons bearing the chlorine and iodine atoms, will be significantly downfield due to the deshielding effect of the halogens. The chemical shifts of the remaining three carbons will also be influenced by the overall electronic environment of the heterocycle.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 239. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of iodine and/or chlorine atoms, as well as the pyridine ring itself.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands typical for a substituted pyridine ring. Key absorptions would include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region), and C-Cl and C-I stretching vibrations at lower frequencies.

Synthesis of this compound: A Proposed Synthetic Protocol

While multiple synthetic routes to halogenated pyridines exist, a common and effective strategy for the preparation of this compound involves the halogen exchange of a more readily available dihalopyridine, such as 2,6-dichloropyridine. The following protocol is a representative procedure based on established methodologies for such transformations.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This procedure outlines a Finkelstein-type reaction, where a chloride is exchanged for an iodide.

Materials:

-

2,6-Dichloropyridine

-

Sodium Iodide (NaI)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and sodium iodide (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants. The choice of solvent can influence the reaction rate and temperature.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Sodium Iodide: Using a molar excess of sodium iodide drives the equilibrium of the Finkelstein reaction towards the formation of the desired iodinated product.

-

Anhydrous Conditions: The presence of water can interfere with the reaction and lead to the formation of byproducts.

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric oxygen or moisture.

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-6-iodopyridine (CAS: 258506-66-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct electronic and steric properties, characterized by two different halogen atoms on a pyridine scaffold, allow for highly selective and sequential functionalization. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and key applications in the development of therapeutic agents. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization in complex molecular design and drug discovery programs.

Physicochemical and Safety Profile

This compound is a solid at room temperature with a melting point of approximately 42-43°C.[1] A comprehensive summary of its properties is crucial for experimental planning, including reaction setup and safety compliance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 258506-66-0 | [2] |

| Molecular Formula | C₅H₃ClIN | [2][3] |

| Molecular Weight | 239.44 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 255 °C | [1] |

| Density | 2.052 g/cm³ | [1] |

| InChI Key | LSAOLINSZGYDOV-UHFFFAOYSA-N | [2] |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes.[3] After handling, wash hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the laboratory area.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] It is recommended to keep the compound under an inert atmosphere and protected from light, with storage temperatures between 2-8°C.

-

Incompatibilities: Avoid strong oxidizing agents, acids, and bases.[3]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common synthetic route starts from the more accessible 2,6-dichloropyridine. The process involves a selective halogen exchange reaction (Finkelstein reaction), where one chlorine atom is substituted with iodine. This selectivity is often achieved under carefully controlled conditions using an iodide salt like sodium iodide in a suitable solvent.

Due to the proprietary nature of commercial synthesis, specific, high-yield public-domain protocols for 258506-66-0 are scarce.[6] However, the general principle of halogen exchange on dichloropyridines is a well-established transformation in heterocyclic chemistry. Purification is typically achieved via recrystallization or column chromatography on silica gel. Purity verification is paramount and should be conducted using techniques like ¹H NMR, ¹³C NMR, and LC-MS. Commercial suppliers typically offer a purity of ≥98%.

Core Reactivity: A Platform for Sequential Cross-Coupling

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust carbon-chlorine (C-Cl) bond. This reactivity hierarchy (I > Br > Cl) is a cornerstone of modern synthetic strategy.[7]

This allows for the selective functionalization at the C6 position while leaving the C2 chloro-substituent intact for a subsequent, often more forcing, coupling reaction. This stepwise approach is invaluable for the modular construction of complex, unsymmetrically substituted pyridines, which are prevalent scaffolds in pharmaceuticals.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. With this compound, this reaction can be directed selectively to the C6 position.

Expert Insight: The choice of catalyst, ligand, and base is critical. A typical system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand (e.g., SPhos, XPhos) and a base such as K₂CO₃ or Cs₂CO₃. The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step by activating the organoboron species. The reaction is typically performed in a solvent mixture like toluene/water or dioxane/water at elevated temperatures.

Protocol: Selective Suzuki-Miyaura Coupling at the C6 Position

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand combination.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 2-chloro-6-arylpyridine product by column chromatography on silica gel. The product's identity and purity must be confirmed by spectroscopic methods.

Sonogashira and Buchwald-Hartwig Reactions

Similar selectivity can be achieved with other key cross-coupling reactions:

-

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[8][9]

-

Buchwald-Hartwig Amination: This method forms C-N bonds, allowing for the introduction of primary or secondary amines at the C6 position.[8]

The resulting 2-chloro-6-substituted pyridine intermediate is now primed for a second coupling reaction at the C2 position, often requiring a more active catalyst system or higher temperatures to activate the stronger C-Cl bond.

Caption: Sequential cross-coupling strategy using this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Halogenated pyridines like this compound are essential intermediates for building the complex molecular architectures required for potent and selective therapeutic agents.[11][12]

The ability to perform sequential, regioselective reactions makes this reagent particularly valuable for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. For instance, in kinase inhibitor development, the 2,4,6-trisubstituted pyridine core is a common motif.[8] Starting from a related building block, 2,6-dichloro-4-iodopyridine, researchers can systematically vary the substituents at each position to optimize binding affinity, selectivity, and pharmacokinetic properties.[8][9] The principles are directly transferable to this compound for creating 2,6-disubstituted analogs, which are also critical in oncology, neuroscience, and anti-infective research.[11]

Caption: Synthetic pathways from this compound to therapeutic targets.

Conclusion

This compound, confirmed by CAS number 258506-66-0, is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined reactivity profile enables chemists to execute complex synthetic sequences with precision and control. For professionals in drug development, mastering the application of this building block opens avenues to novel chemical matter and accelerates the discovery of next-generation therapeutics. Adherence to rigorous safety protocols and analytical validation at each step is essential to fully and safely harness its synthetic potential.

References

-

ChemWhat. This compound CAS#: 258506-66-0. [Link]

-

ChemScence. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]

-

Acros Organics. Safety Data Sheet. [Link]

-

Taylor & Francis Online. PREPARATION OF 2-CHLOROPYRIDINE: Synthetic Communications. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

NIST. Pyridine, 2-chloro- - the NIST WebBook. [Link]

-

National Toxicology Program. 2-Chloropyridine. [Link]

-

RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. [Link]

-

Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions. [Link]

-

SpectraBase. 2-Chloro-3-iodopyridine - Optional[MS (GC)] - Spectrum. [Link]

-

American Chemical Society. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

Dove Medical Press. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-クロロ-6-ヨード-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for 2-Chloro-6-iodopyridine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-iodopyridine

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing chloro, iodo, and pyridine nitrogen moieties, allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies. The content is tailored for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous scaffolds in a vast array of biologically active molecules and functional materials. Among them, this compound stands out due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the 6-position highly susceptible to nucleophilic substitution and, more importantly, to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][2] This regioselective reactivity allows for the iodine to be displaced first, leaving the chlorine atom at the 2-position available for subsequent transformations under different, often more forcing, conditions.[2] This strategic advantage enables a modular and convergent approach to synthesizing complex 2,6-disubstituted pyridines, which are key components in pharmaceuticals and agrochemicals.

This guide will explore the three most prevalent and practical synthetic routes to this versatile building block:

-

Diazotization-Iodination of 2-Amino-6-chloropyridine: A classic and reliable transformation based on the Sandmeyer reaction.

-

Halogen Exchange from 2,6-Dichloropyridine: A Finkelstein-type approach leveraging a more accessible starting material.

-

Direct Iodination of 2-Chloropyridine: An approach that presents challenges in regioselectivity but offers atom economy.

Each pathway will be discussed in detail, covering the underlying chemical principles, advantages, limitations, and safety considerations.

Pathway I: The Sandmeyer-Type Diazotization-Iodination Route

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[3][4][5] This pathway is often the preferred method for the synthesis of this compound due to its high yields and predictable regiochemistry.

Mechanistic Rationale

The process involves two distinct, critical steps:

-

Diazotization: The starting material, 2-Amino-6-chloropyridine[6], is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium intermediate.[4]

-

Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group, readily departing as dinitrogen gas (N₂), which drives the reaction forward. An aryl cation or radical is formed, which is immediately trapped by the iodide ion to yield the final product.[3][5] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[7]

Caption: The Sandmeyer-type reaction pathway for this compound synthesis.

Experimental Protocol: Diazotization-Iodination

Warning: Diazonium salts can be explosive when isolated and dry. This procedure must be performed in solution and behind a safety shield.

-

Step 1: Diazotization

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-6-chloropyridine (1.0 eq).

-

Add a 20% solution of sulfuric acid and cool the resulting slurry to 0–5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Iodide Displacement

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Note: Adding the diazonium salt to the KI solution (instead of the reverse) helps to control the reaction rate and minimize side reactions.

-

Observe for the evolution of nitrogen gas and the formation of a precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

-

Step 3: Work-up and Purification

-

Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the dark color).

-

Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure this compound.

-

Pathway II: Halogen Exchange (Finkelstein-Type Reaction)

The aromatic Finkelstein reaction involves the conversion of an aryl chloride or bromide to an aryl iodide.[8] This pathway is attractive when the corresponding dichlorinated precursor, 2,6-dichloropyridine, is more readily available or cost-effective than 2-amino-6-chloropyridine.

Mechanistic Rationale

Unlike the classic S_N2 Finkelstein reaction with alkyl halides[9], the halogen exchange on an electron-deficient pyridine ring does not proceed easily. The direct nucleophilic aromatic substitution (S_NAr) is kinetically slow. Therefore, this transformation often requires a catalyst, typically a copper(I) salt (e.g., CuI), and is performed at high temperatures in a polar aprotic solvent like DMF or NMP.[10]

The role of the copper(I) catalyst is to facilitate the exchange process, likely through an oxidative addition/reductive elimination cycle or a related mechanism that lowers the activation energy for the substitution. The reaction is driven by the relative bond strengths (C-I < C-Cl) and the use of a large excess of the iodide salt (e.g., NaI or KI).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 10. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity and Selectivity of 2-Chloro-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and selectivity of 2-chloro-6-iodopyridine, a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two different halogen atoms on the pyridine ring, allow for a range of selective chemical transformations. This document will delve into the principles governing its reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing both mechanistic insights and practical experimental guidance.

Core Principles of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This selectivity is primarily dictated by the bond dissociation energies, with the C-I bond being significantly weaker than the C-Cl bond. This inherent difference is the cornerstone of achieving regioselective functionalization.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The lower bond energy of the C-I bond facilitates a more facile oxidative addition compared to the C-Cl bond. Consequently, reactions can be tuned to selectively occur at the 6-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. The general order of reactivity for halopyridines in such reactions is I > Br > Cl > F.[1][2]

The electronic nature of the pyridine ring also plays a crucial role. The electron-deficient character of the ring, particularly at the positions ortho and para to the nitrogen atom (C2 and C6), makes these positions susceptible to nucleophilic attack and oxidative addition.[2]

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a stepwise functionalization of the pyridine core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. In the case of this compound, the reaction can be directed with high selectivity to the C6 position.

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands is critical. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for reactions involving aryl iodides under relatively mild conditions. The base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle.[3] The solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution, facilitates the dissolution of both the organic and inorganic reagents.

Workflow for Selective Suzuki-Miyaura Coupling at the C-I Bond:

Caption: Workflow for selective Suzuki-Miyaura coupling.

Representative Protocol for Selective Suzuki-Miyaura Coupling:

A reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is then added. A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, and the reaction mixture is heated to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 2-chloro-6-arylpyridine.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable handles for further synthetic transformations. Similar to the Suzuki-Miyaura coupling, this reaction can be performed with high selectivity at the C-I bond of this compound.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] An amine base, such as triethylamine or diisopropylethylamine, is typically used both as a base and often as the solvent. The choice of palladium catalyst and phosphine ligand can be tuned to optimize the reaction. For instance, catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used.

Mechanistic Pathway for Selective Sonogashira Coupling:

Caption: Simplified catalytic cycle for Sonogashira coupling.

Representative Protocol for Selective Sonogashira Coupling:

To a solution of this compound (1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, are added the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.). The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) under an inert atmosphere until completion. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 2-chloro-6-alkynylpyridine.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. For this compound, this reaction offers a pathway to selectively introduce an amino group at the 6-position.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.[7][8] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. The choice of solvent, typically an ethereal solvent like dioxane or toluene, is also important for catalyst stability and reaction efficiency.[9]

Quantitative Data for Selective Amination:

| Substrate (Analogous) | Amine | Catalyst System | Base | Solvent | Yield of Mono-aminated Product | Reference |

| 5-Chloro-2-iodopyrimidine | Various primary and secondary amines | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Typically >80% | [9] |

Representative Protocol for Selective Buchwald-Hartwig Amination:

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.). Anhydrous, degassed toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C and stirred for several hours until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[9]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions offer a versatile toolkit for functionalizing this compound, nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for the introduction of heteroatom nucleophiles. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogen atoms, facilitates SNAr reactions.

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is the opposite of that observed in palladium-catalyzed cross-coupling. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex. However, the stability of the leaving group also plays a role.

For this compound, SNAr reactions are expected to be more challenging to control selectively compared to cross-coupling reactions. The relative reactivity of the two positions will depend on a combination of electronic effects and the nature of the nucleophile and reaction conditions. In many cases, forcing conditions may lead to a mixture of products or substitution at both positions.

Synthesis and Characterization

A reliable supply of high-purity this compound is essential for its use in synthesis. While not widely documented in detail, a common synthetic route involves the diazotization of 2-amino-6-chloropyridine followed by a Sandmeyer-type reaction with an iodide source. Alternatively, direct iodination of 2-chloropyridine can be achieved, although this may lead to mixtures of regioisomers requiring purification.

Characterization Data:

While a comprehensive, publicly available dataset is limited, the expected spectroscopic data for this compound would be as follows:

-

¹H NMR: Three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns (a triplet and two doublets) and chemical shifts would be characteristic of a 2,6-disubstituted pyridine.

-

¹³C NMR: Five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of the carbon atoms bearing the chlorine and iodine atoms would be significantly affected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (C₅H₃ClIN, MW: 239.44), with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block for the synthesis of complex substituted pyridines. The differential reactivity of its two halogen atoms provides a strategic advantage for the regioselective introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. By judiciously selecting catalysts, ligands, and reaction conditions, researchers can achieve selective functionalization at the more reactive C-I bond, preserving the C-Cl bond for subsequent synthetic manipulations. This stepwise approach opens avenues for the efficient construction of highly decorated pyridine scaffolds, which are of significant interest in the fields of medicinal chemistry and materials science. Further exploration of catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this valuable reagent.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyridines in Cross-Coupling Reactions.

- BenchChem. (2025). A comparative analysis of cross-coupling reactions with halopyridines.

- Houpis, I. N., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2119-2124.

- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- BenchChem. (2025).

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Wikipedia. (2023).

- Wikipedia. (2023). Sonogashira coupling.

- Wikipedia. (2023). Suzuki reaction.

- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.

- Comptes Rendus de l'Académie des Sciences. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- Organic Chemistry Frontiers. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.

- Chemistry LibreTexts. (2023).

- YouTube. (2012).

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. (2024). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- Sigma-Aldrich. (n.d.). Cross-Coupling.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- ResearchGate. (n.d.). 1 H- and 13 C-NMR Spectroscopic Data of Compounds 2, 13, and 14 (600 and....

- Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. (n.d.). Table 2 .

- PMC. (2014).

- some previous examples (13c-nmr). (n.d.).

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.

- PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- Google Patents. (n.d.).

- Semantic Scholar. (2000). Synthesis of 2-amino-6-chloropyridine.

- Wikipedia. (n.d.). 2,6-Dichloropyridine.

- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloropyridine.

- Taylor & Francis Online. (n.d.).

- ChemScene. (n.d.). 1032507-20-2 | 2-Chloro-6-iodopyridin-3-amine.

- ChemicalBook. (n.d.). This compound synthesis.

- Sci-Hub. (2009). ChemInform Abstract: Synthesis of Dihalo Bi‐ and Terpyridines by Regioselective Suzuki—Miyaura Cross‐Coupling Reactions.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.

- Sci-Hub. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.

- RSC Publishing. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.

- ResearchGate. (n.d.).

- PMC. (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions.

- Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.

- PMC. (n.d.).

- RSC Publishing. (n.d.). Palladium catalyzed regioselective distal C (sp2)

- PMC. (n.d.).

- ACS Publications. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles.

- RSC Publishing. (n.d.).

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine.

- PubMed. (n.d.). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Previous spectra [qorganica.qui.uam.es]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-iodopyridine

This document provides an in-depth technical analysis of the expected spectroscopic data for 2-Chloro-6-iodopyridine (CAS No. 258506-66-0), a key halogenated pyridine building block used in pharmaceutical and materials science research. While this compound is commercially available, publicly accessible experimental spectra are notably scarce.[1][2][3] This guide, therefore, leverages foundational spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of the pyridine ring.

Causality in Experimental Choices: The Protocol

A self-validating NMR experiment begins with meticulous preparation. The choices made at this stage are critical for acquiring high-quality, reproducible data.

Recommended Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound (98%+ purity) in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2]

-

Solvent Selection Rationale: CDCl₃ is the solvent of choice due to its excellent solubilizing power for a wide range of organic compounds, its relative low cost, and its well-characterized residual solvent peak (δ ≈ 7.26 ppm), which can serve as a secondary internal reference.[4] Its use minimizes overlapping signals with the aromatic region where the analyte's protons are expected to resonate.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Obtain the spectrum with a 30° pulse angle, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom. A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.[5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the pyridine ring. The substitution pattern leads to a readily interpretable splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.55 | Triplet (t) | J(H4-H3) ≈ J(H4-H5) ≈ 7.8 Hz | 1H | H4 |

| ~ 7.40 | Doublet of Doublets (dd) | J(H5-H4) ≈ 7.8 Hz, J(H5-H3) ≈ 1.0 Hz | 1H | H5 |

| ~ 7.20 | Doublet of Doublets (dd) | J(H3-H4) ≈ 7.8 Hz, J(H3-H5) ≈ 1.0 Hz | 1H | H3 |

Interpretation and Expert Insights:

-

H4 (Triplet): The proton at position 4 is flanked by two neighboring protons (H3 and H5). It is therefore expected to appear as a triplet due to coupling with these two adjacent protons. Its chemical shift is predicted to be the most downfield of the three, as it is situated between two electron-withdrawing halogens, though their primary influence is on the adjacent carbons.

-

H3 and H5 (Doublets of Doublets): The protons at positions 3 and 5 are each coupled to the central H4 proton with a typical ortho-coupling constant (~7.8 Hz). They are also coupled to each other with a small meta-coupling constant (~1.0 Hz), resulting in a doublet of doublets pattern for each. The relative positions of H3 and H5 are determined by the substituents; the iodine at C6 will have a stronger deshielding effect on the adjacent H5 than the chlorine at C2 has on H3. However, given the similar electronegativities, their signals may be close. The assignments are based on predictions from standard substituent effects.

Figure 1: Predicted ¹H-¹H coupling relationships in this compound.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity and position of the halogen substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152.0 | C2 | Directly attached to electronegative chlorine and adjacent to nitrogen. |

| ~ 141.0 | C4 | The β-carbon, expected to be significantly deshielded. |

| ~ 130.0 | C5 | Adjacent to the carbon bearing iodine. |

| ~ 122.0 | C3 | Adjacent to the carbon bearing chlorine. |

| ~ 110.0 | C6 | Directly attached to iodine; carbon shifts are heavily influenced by heavy halogens. |

Interpretation and Expert Insights:

-

C2 and C6 (Halogenated Carbons): The carbons directly bonded to the halogens (C2 and C6) are the most challenging to predict precisely without experimental data. The C2 carbon, attached to chlorine, is expected to be significantly downfield due to the combined electron-withdrawing effects of chlorine and the adjacent nitrogen atom. The C6 carbon, bonded to iodine, is also significantly shifted. While iodine is less electronegative than chlorine, the "heavy atom effect" can lead to significant shifts, which are often upfield compared to what electronegativity alone would suggest, though in aromatic systems this effect can be complex. The predicted value of ~110.0 ppm is an estimate based on this principle.

-

C4: This carbon is predicted to have the most downfield shift among the CH carbons, a common feature in substituted pyridines.

-

C3 and C5: These carbons will have distinct chemical shifts, reflecting the different electronic environments created by the adjacent C-Cl and C-I bonds.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is the most common technique for small, volatile molecules like this compound.

Trustworthiness through Self-Validation: The Protocol

An authoritative mass spectrum relies on proper instrument calibration and clear identification of the molecular ion.

Recommended Experimental Protocol:

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometer (GC-MS) with an EI source.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) via the GC inlet. This ensures sample purification and controlled introduction into the ion source.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Validation: The protocol is self-validating by observing the characteristic isotopic pattern of the chlorine atom in the molecular ion and its fragments.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound will be defined by its molecular ion and a predictable fragmentation cascade.

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance | Proposed Identity / Fragmentation |

| 239 | 241 | Moderate | [M]⁺, Molecular Ion |

| 204 | 206 | High | [M - Cl]⁺ |

| 112 | - | High | [M - I]⁺ |

| 78 | - | High | [C₅H₃N]⁺, Pyridine radical cation after loss of both halogens |

| 51 | - | Moderate | [C₄H₃]⁺, Common fragment from pyridine ring cleavage |

Interpretation and Expert Insights:

-

Molecular Ion (M⁺): The most crucial signal is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks at m/z 239 and m/z 241 with a characteristic intensity ratio of approximately 3:1 .[6] Observing this pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

-

Primary Fragmentation: The weakest bond in the molecule is the C-I bond, making the loss of an iodine radical (•I, 127 Da) a highly favorable fragmentation pathway. This would lead to a very intense peak at m/z 112 ([C₅H₃ClN]⁺). Loss of a chlorine radical (•Cl, 35 Da) is also expected, giving a strong signal cluster at m/z 204/206 .

-

Ring Fragmentation: Subsequent fragmentation of the pyridine ring, such as the loss of HCN (27 Da), can lead to smaller fragments. The peak at m/z 78 corresponds to the pyridyl cation radical after losing both halogens.

Figure 2: Plausible primary fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectral data, researchers, scientists, and drug development professionals can more effectively confirm the identity, purity, and structure of this important chemical intermediate. The principles and protocols outlined herein represent a robust methodology for the characterization of novel or poorly documented organic compounds, grounding analytical work in solid scientific reasoning and expertise.

References

-

ChemWhat. This compound CAS#: 258506-66-0. [Link]

-

Capot Chemical. 258506-66-0 | this compound. [Link]

-

ResearchGate. Experimental 13C NMR spectrum of 2-Cl-6-MA. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

University of Regensburg. some previous examples (13c-nmr). [Link]

-

Iraqi Journal of Science. Mass Spectra of some substituted 2-Chloro-pyridones. [Link]

-

NIST WebBook. Pyridine, 2-chloro-. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-chloropropane. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 258506-66-0 [sigmaaldrich.com]

- 3. 258506-66-0 | this compound - Capot Chemical [capotchem.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 5. Previous spectra [qorganica.qui.uam.es]

- 6. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-iodopyridine in Common Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-chloro-6-iodopyridine, a critical building block in medicinal chemistry and organic synthesis. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles with practical, experimentally-derived data to offer researchers, chemists, and drug development professionals a comprehensive resource. It includes a summary of the compound's physicochemical properties, a qualitative and quantitative analysis of its solubility in a range of common organic solvents, a standardized protocol for experimental solubility determination, and essential safety information.

Introduction to this compound

This compound is a trifunctional heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring with strategically placed chloro and iodo substituents, offers differential reactivity that is highly valuable for medicinal chemists.[3] The iodine atom is more susceptible to displacement in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine atom can be targeted under different conditions.[3] This versatility allows for the sequential and regioselective synthesis of complex, multi-substituted pyridine derivatives, which are common scaffolds in biologically active molecules.[2][3]

A thorough understanding of the solubility of this compound is a foundational requirement for its effective use. Solubility impacts every stage of development, from the design of a synthetic route and the choice of reaction solvent to the method of product isolation, crystallization, and, ultimately, formulation for biological screening. This guide aims to provide the necessary data and procedural knowledge to leverage this important synthetic intermediate effectively.

Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 258506-66-0 | [4] |

| Molecular Formula | C₅H₃ClIN | [4] |

| Molecular Weight | 239.44 g/mol | [4] |

| Appearance | Solid, white to yellow crystals or crystalline flakes | [5] |

| Melting Point | 42-43 °C | [4][5] |

| Boiling Point | ~255 °C | [4] |

| Density | ~2.052 g/cm³ | [4][5] |

The molecule possesses a polar pyridine core but also contains two large, hydrophobic halogen atoms. This dual character suggests that its solubility will be highly dependent on the nature of the solvent, with good solubility expected in solvents of intermediate polarity and those capable of specific interactions.

Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is a useful starting point for predicting solubility.[6] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, with its halogenated pyridine structure, is a moderately polar compound.

Analysis of Solubility Trends

While comprehensive, publicly available quantitative solubility data (e.g., in mg/mL) for this compound is limited, qualitative solubility and data for structurally similar compounds allow for reliable predictions. The compound's solubility is expected to be favorable in a range of common organic solvents used in synthesis and chromatography.

-